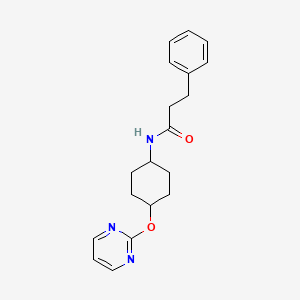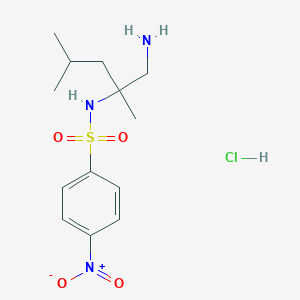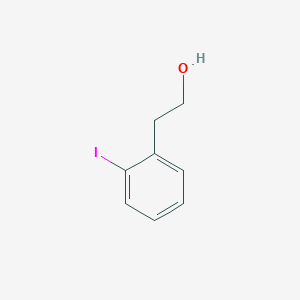
3-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide involves multiple steps, starting with the reaction of benzenamines with N-cyanoguanidine to produce N-phenylimidodicarbonimidic diamides. These intermediates are then condensed with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield N-(4-hydroxy-2-pyrimidinyl)-N'-phenylguanidines. An alternative pathway includes the reaction of beta-keto esters with N-cyanoguanidine, followed by treatment with benzenamines. The final guanidines are obtained after chlorination and further condensation with benzenamines . Another synthesis approach for a related heterocyclic compound involves a one-pot synthesis method, which is advantageous for its simplicity and efficiency .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and single-crystal X-ray diffraction. For instance, a compound with a triazolopyrimidinone moiety was found to have a nearly coplanar ring structure, with the cyclohexyl ring adopting a chair conformation . Another study provided detailed structural information through X-ray and density functional theory (DFT) methods, which showed excellent agreement between experimental and calculated data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the formation of desired products through selective condensation and chlorination steps. The reactions are designed to introduce various functional groups, such as alkoxy, amino, and guanidine, into the molecular framework to achieve the desired biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic analysis provides insights into the density and conformation of the molecules, which are important for understanding their reactivity and interaction with biological targets. The spectroscopic characterization, including FT-IR, NMR, and Mass spectroscopy, allows for the identification of functional groups and the assessment of molecular stability and purity .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
Building Block in Multicomponent Reactions : Compounds similar to 3-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide serve as building blocks in multicomponent reactions, demonstrating the versatility of pyrimidine derivatives in synthesizing complex heterocyclic systems. These reactions facilitate the efficient construction of pharmacologically relevant molecules through processes such as the Biginelli-type reaction, showcasing the utility in drug discovery and synthetic chemistry (R. Hulme et al., 2008).
Herbicidal Activity : Pyrimidine derivatives have been explored for their herbicidal properties, indicating the potential application of this compound in agricultural chemistry. The design and synthesis of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides demonstrate moderate to good selective herbicidal activity, highlighting the role of pyrimidine derivatives in developing new agrochemicals (Man‐Yun Liu & De-Qing Shi, 2014).
Biological Activities
- Antifilarial and Antimicrobial Activities : The synthesis of pyrimidine derivatives for evaluating antifilarial, antimicrobial, and anticancer activities underlines the therapeutic potential of these compounds. The structure-activity relationships derived from these studies guide the development of novel therapeutics targeting specific biological pathways, although direct references to this compound's activities were not found, the research on similar molecules underscores the broad spectrum of biological applications (M. Angelo et al., 1983).
Propiedades
IUPAC Name |
3-phenyl-N-(4-pyrimidin-2-yloxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(12-7-15-5-2-1-3-6-15)22-16-8-10-17(11-9-16)24-19-20-13-4-14-21-19/h1-6,13-14,16-17H,7-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMODJNYKDDTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=CC=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((Benzyloxy)methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2516798.png)



![4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid](/img/structure/B2516805.png)
![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)
![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2516809.png)




![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516817.png)
![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)